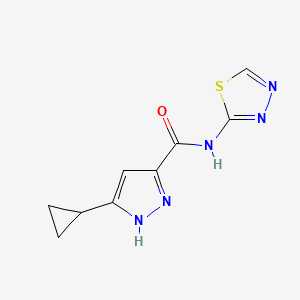![molecular formula C13H11BrClNO2S B7497616 3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCMS, and it has been found to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
BCMS has been extensively studied for its potential applications in scientific research. It has been found to have potent inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition by BCMS can provide valuable insights into their functions.
BCMS has also been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory disorders and pain.
Mécanisme D'action
The mechanism of action of BCMS involves the inhibition of various enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition by BCMS can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects
BCMS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This can lead to changes in pH levels and affect various physiological processes.
BCMS has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels and affect various physiological processes, including muscle contraction and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
BCMS has several advantages for use in lab experiments. It has potent inhibitory effects on various enzymes, making it a valuable tool for studying their functions. It also has anti-inflammatory and analgesic properties, making it useful for the development of new drugs for the treatment of inflammatory disorders and pain.
However, there are also limitations to the use of BCMS in lab experiments. Its complex synthesis method requires expertise and specialized equipment, making it difficult to produce in large quantities. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on BCMS. One area of interest is the development of new drugs based on BCMS for the treatment of inflammatory disorders and pain. Another area of interest is the study of its effects on other enzymes and physiological processes, which could lead to the discovery of new biological pathways and potential drug targets.
Conclusion
In conclusion, 3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide (BCMS) is a chemical compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory effects on various enzymes, anti-inflammatory and analgesic properties, and wide range of biochemical and physiological effects make it a valuable tool for studying biological processes and developing new drugs. Further research on BCMS could lead to important discoveries in the field of biochemistry and pharmacology.
Méthodes De Synthèse
The synthesis of BCMS involves several steps, starting with the reaction of 3-chlorobenzyl chloride with sodium sulfite to form 3-chlorobenzyl sulfonate. This intermediate is then reacted with 3-bromobenzylamine to form BCMS. The synthesis of BCMS is a complex process that requires expertise and specialized equipment.
Propriétés
IUPAC Name |
3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c14-11-4-2-6-13(8-11)19(17,18)16-9-10-3-1-5-12(15)7-10/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSLQNQQMAWPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopentyl-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7497541.png)

![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497551.png)
![2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)

![4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B7497581.png)
![2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7497587.png)

![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B7497607.png)
![Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)

